molecular formula C4H6F2O B3393122 [(1S)-2,2-difluorocyclopropyl]methanol CAS No. 1887036-19-2

[(1S)-2,2-difluorocyclopropyl]methanol

Cat. No.: B3393122
CAS No.: 1887036-19-2
M. Wt: 108.09 g/mol
InChI Key: XOLSMTBBIZDHSG-VKHMYHEASA-N
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Description

[(1S)-2,2-difluorocyclopropyl]methanol is an organic compound characterized by a cyclopropyl ring substituted with two fluorine atoms and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-2,2-difluorocyclopropyl]methanol typically involves the difluoromethylation of cyclopropyl derivatives. One common method includes the reaction of cyclopropylcarbinol with difluorocarbene precursors under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the incorporation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors and high-throughput screening techniques are often employed to optimize reaction conditions and scale-up production .

Chemical Reactions Analysis

Types of Reactions

[(1S)-2,2-difluorocyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S)-2,2-difluorocyclopropyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S)-2,2-difluorocyclopropyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    [(1R)-2,2-difluorocyclopropyl]methanol: A stereoisomer with similar chemical properties but different biological activity.

    2,2-difluorocyclopropylmethane: Lacks the hydroxyl group, resulting in different reactivity and applications.

    2,2-difluorocyclopropylcarboxylic acid: An oxidized derivative with distinct chemical behavior.

Uniqueness

[(1S)-2,2-difluorocyclopropyl]methanol is unique due to its specific stereochemistry and the presence of both a difluoromethyl group and a hydroxyl group. This combination of features imparts unique reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLSMTBBIZDHSG-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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